molecular formula C20H16N6O2 B13870974 3-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)-1,1-diphenylurea

3-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)-1,1-diphenylurea

Katalognummer: B13870974
Molekulargewicht: 372.4 g/mol
InChI-Schlüssel: AJURDLXCCQYSGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(6-Oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)-1,1-diphenylurea is a synthetic small molecule featuring a pyrimidine core substituted with a pyrazole ring at the 2-position and a urea group at the 5-position. The compound’s structure combines hydrogen-bonding motifs (urea and pyrimidine carbonyl) with aromatic moieties (pyrazole and diphenyl groups), making it a candidate for kinase inhibition or protein-targeted therapies. Its synthesis typically involves condensation reactions, as seen in related compounds like ethyl 6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidine-5-carboxylate (precursor 1-3), which is synthesized via hydrazide intermediates under mild conditions (41% yield, MeOH, 80°C) . The urea moiety is introduced through subsequent coupling reactions, as exemplified in analogous syntheses involving carbohydrazide derivatives .

Key spectral data (e.g., ¹H NMR) for structurally similar compounds include signals for pyrazole protons (δ 8.63–7.98 ppm), pyrimidine NH (δ 13.39 ppm), and ethyl ester groups (δ 4.26 ppm, q) .

Eigenschaften

Molekularformel

C20H16N6O2

Molekulargewicht

372.4 g/mol

IUPAC-Name

3-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)-1,1-diphenylurea

InChI

InChI=1S/C20H16N6O2/c27-18-17(14-21-19(24-18)25-13-7-12-22-25)23-20(28)26(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14H,(H,23,28)(H,21,24,27)

InChI-Schlüssel

AJURDLXCCQYSGB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)NC3=CN=C(NC3=O)N4C=CC=N4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)-1,1-diphenylurea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by the condensation of a β-dicarbonyl compound with a guanidine derivative.

    Coupling of Pyrazole and Pyrimidine Rings: The pyrazole and pyrimidine rings are then coupled together using a suitable coupling reagent such as a carbodiimide.

    Formation of Diphenylurea Moiety: The final step involves the reaction of the coupled intermediate with diphenylamine and an isocyanate to form the diphenylurea moiety.

Industrial Production Methods

Industrial production of 3-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)-1,1-diphenylurea may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)-1,1-diphenylurea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Wissenschaftliche Forschungsanwendungen

3-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)-1,1-diphenylurea has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Wirkmechanismus

The mechanism of action of 3-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)-1,1-diphenylurea involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.

    Receptor Modulation: It may modulate the activity of specific receptors, leading to changes in cellular signaling pathways.

    Pathway Interference: The compound may interfere with key biological pathways, such as those involved in cell proliferation or inflammation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between the target compound and related pyrimidine-pyrazole derivatives:

Compound Name Structural Features Biological Activity Synthesis Route Solubility/Stability
3-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)-1,1-diphenylurea Pyrimidine-pyrazole core with urea and diphenyl groups Likely kinase inhibitor (inferred from structural analogs) Hydrazide intermediate (MeOH, 80°C); urea coupling Moderate solubility (polar urea vs. aromatic rings)
Celecoxib (4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide) Pyrazole-sulfonamide core COX-2 inhibitor (NSAID) Multi-step sulfonylation and pyrazole alkylation Low aqueous solubility (lipophilic CF₃ group)
N-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)-2-(pyridin-4-yl)acetamide Pyrimidine-pyrazole core with pyridinyl acetamide Undisclosed medicinal use (marketed as research chemical) Amide coupling (e.g., TBTU/HOBt) Enhanced solubility (pyridine’s basicity)
5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine Pyrazolo-pyrimidine core with difluorophenyl-pyrrolidine TRK kinase inhibitor (cancer therapy) Palladium-catalyzed cross-coupling High lipophilicity (fluorine substituents)
3-Chloro-5-((4-(1,1-difluoroethyl)-6-oxo-1,6-dihydropyrimidin-5-yl)oxy)benzonitrile Difluoroethyl-pyrimidine core with chlorobenzonitrile Intermediate for kinase inhibitors (e.g., ROS1/TRK) TFA/TFAA deprotection (100°C, 4 hr) Low solubility (cyanophenyl, fluoroalkyl)
6-Oxo-2-(2,2,2-trifluoroethyl)-1,6-dihydropyrimidine-5-carboxylic acid Trifluoroethyl-pyrimidine core with carboxylic acid Fluorinated building block (e.g., protease inhibitors) Nucleophilic substitution (fluoroalkylation) High solubility (ionizable COOH)

Structural and Functional Analysis

  • Urea vs. This may enhance target affinity but reduce membrane permeability.
  • Fluorination Effects: Compounds like 3-Chloro-5-((4-(1,1-difluoroethyl)...benzonitrile and 6-Oxo-2-(2,2,2-trifluoroethyl)...carboxylic acid leverage fluorine atoms for metabolic stability and electronegativity, whereas the non-fluorinated target compound may exhibit faster clearance.
  • Core Modifications : The pyrazolo[1,5-a]pyrimidine scaffold in 5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)...pyrimidine offers planar rigidity for kinase active-site binding, contrasting with the flexible dihydropyrimidine core of the target compound.

Therapeutic Potential

  • While Celecoxib is a well-established NSAID , the target compound’s urea-pyrimidine architecture aligns more with kinase inhibitors (e.g., TRK inhibitors in ). Its diphenyl groups may confer selectivity for hydrophobic binding pockets.

Biologische Aktivität

3-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)-1,1-diphenylurea is a compound of interest due to its potential biological activities, particularly in the field of cancer therapy and enzyme inhibition. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H18N4O2\text{C}_{19}\text{H}_{18}\text{N}_4\text{O}_2

1. Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion. A related compound exhibited an IC50 value of 1.73 ± 0.97 μM , indicating significant inhibitory activity against IDO1 . The mechanism involves binding to the active site of the enzyme, which disrupts its function and enhances anti-tumor immunity.

2. Anticancer Properties

The compound's structural features suggest potential anticancer properties. For instance, derivatives containing similar pyrazole and urea functionalities have shown promising anti-proliferative effects against various cancer cell lines. In vitro studies demonstrated significant growth inhibition in lung (A549), breast (MCF-7), and cervical (HeLa) cancer cells with IC50 values ranging from 0.83 to 1.81 μM .

The proposed mechanism for its anticancer activity includes:

  • Induction of apoptosis in cancer cells.
  • Cell cycle arrest at the G1 phase through downregulation of cyclin D2 and CDK2.
  • Morphological changes in treated cells indicative of apoptosis .

Study 1: IDO1 Inhibition

In a study focusing on IDO1 inhibitors, various diphenylurea derivatives were synthesized and evaluated for their inhibitory potential. Compound 3g , a close analogue, was identified as the most potent inhibitor with an IC50 value of 1.73 ± 0.97 μM . Molecular docking studies further elucidated the binding interactions between the compound and IDO1.

Study 2: Anticancer Activity

A series of pyrazole-containing benzimidazole hybrids were tested for their anti-cancer properties. Certain derivatives showed significant inhibition against breast cancer cells (MCF-7), with detailed analysis revealing mechanisms involving apoptosis induction and cell cycle disruption .

Data Summary

CompoundTarget EnzymeIC50 Value (μM)Biological Activity
3gIDO11.73 ± 0.97Enzyme inhibition
Various Pyrazole DerivativesCancer Cell Lines0.83 - 1.81Anti-proliferative

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.